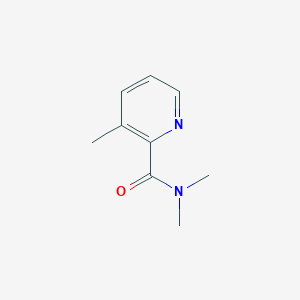

N,N,3-trimethylpyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

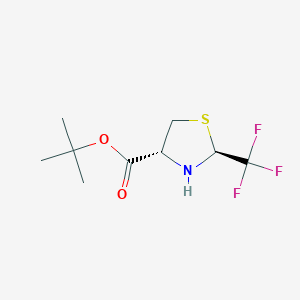

N,N,3-trimethylpyridine-2-carboxamide, also known as TMPC, is a chemical compound that has been widely used in scientific research due to its unique properties. TMPC is a member of the pyridine family and is commonly used as a catalyst in various chemical reactions. In

Wissenschaftliche Forschungsanwendungen

Antitumor Activity and Kinase Inhibition

One notable application involves the development of dual Src/Abl kinase inhibitors, demonstrating potent antitumor activity in preclinical assays. Compounds synthesized with similar structural motifs have shown excellent antiproliferative activity against both hematological and solid tumor cell lines, highlighting their potential in oncology. For example, Lombardo et al. (2004) discovered a compound with robust in vivo activity against chronic myelogenous leukemia (CML), showing complete tumor regressions with low toxicity at multiple dose levels due to its favorable pharmacokinetic profile, positioning it for further characterization in oncology indications (Lombardo et al., 2004).

Antifouling Properties and Membrane Technology

Research by Mo et al. (2012) on polyamide nanofiltration membranes has demonstrated that modifying the density of surface carboxyl groups can significantly improve antifouling properties. This finding is particularly relevant in the context of water purification and treatment technologies. By adjusting the chemical composition of these membranes, researchers can achieve lower flux decline and greater fouling reversibility, enhancing the efficiency and longevity of filtration systems (Mo et al., 2012).

Catalytic Processes and Synthetic Chemistry

In synthetic chemistry, N,N,3-trimethylpyridine-2-carboxamide derivatives have been utilized in various catalytic processes, including the aminocarbonylation of nitrogen-containing iodo-heteroaromatics. Takács et al. (2007) demonstrated a palladium-catalyzed process for synthesizing N-substituted nicotinamides and related compounds, showcasing the versatility of these catalysts in facilitating the formation of complex organic molecules (Takács et al., 2007).

Material Science and Engineering

In material science, derivatives of this compound have been explored for their potential in creating advanced polyamides with unique properties. Kricheldorf et al. (2001) conducted research on kinetically controlled polycondensations yielding polyamides with a high degree of branching and narrow polydispersity, demonstrating the impact of cyclization on polymer properties (Kricheldorf et al., 2001).

Pharmaceutical Cocrystals

The design and synthesis of pharmaceutical cocrystals represent another application area. Reddy et al. (2006) investigated the carboxamide-pyridine N-oxide heterosynthon for its ability to assemble isonicotinamide N-oxide in a triple helix architecture. This approach enables the synthesis of cocrystals with barbiturate drugs, offering a method to modify drug properties such as solubility and stability (Reddy et al., 2006).

Eigenschaften

IUPAC Name |

N,N,3-trimethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-4-6-10-8(7)9(12)11(2)3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWKGVXGJPCWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2729981.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2729982.png)

![(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2729984.png)

![2-({4-[(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2729986.png)

![5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2729987.png)

![1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2729996.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2729998.png)

![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2729999.png)